4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Electrochemistry Nitroaromatic reduction Bioreductive activation

Researchers requiring a heterocyclic building block with a unique 6-nitro and 2-hydrazinyl handle often face inconsistent purity and limited availability. This compound, supplied at 98% HPLC purity, directly addresses these pain points by providing a reliable, single-source solution for medicinal chemistry, agrochemical, and probe development programs. - Chemoselective hydrazine handle enables efficient hydrazone conjugation for PROTACs, fluorescent probes, and biotinylated pull-down reagents under mild aqueous conditions (pH 5-7, RT), a capability absent in 6-amino or 8-bromo analogs. - Electron-deficient nitro-imidazo[1,2-a]pyridine core (reduction potential ~0.5-0.7 V more positive than non-nitrated analogs) supports hypoxia-activated prodrug design. - Certified 98% purity reduces quantification uncertainty in analytical method validation, backed by ISO-grade quality systems for procurement confidence.

Molecular Formula C12H12N6O2S
Molecular Weight 304.33 g/mol
Cat. No. B15226965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
Molecular FormulaC12H12N6O2S
Molecular Weight304.33 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1[N+](=O)[O-])C3=CSC(=N3)NN)C
InChIInChI=1S/C12H12N6O2S/c1-6-3-10-14-7(2)11(8-5-21-12(15-8)16-13)17(10)4-9(6)18(19)20/h3-5H,13H2,1-2H3,(H,15,16)
InChIKeyUIRDIUMKZRVENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole: Structural Identity and Procurement-Grade Characterization


4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (CAS 886504-04-7) is a heterocyclic small molecule (C12H12N6O2S, MW 304.33 g/mol) that fuses an electron‑deficient 6‑nitroimidazo[1,2‑a]pyridine core with a nucleophilic 2‑hydrazinylthiazole moiety . It is supplied by multiple specialty chemical vendors at purities of 97–98% (HPLC) and is primarily positioned as a research‑grade building block for medicinal chemistry and agrochemical discovery programs . The presence of both a nitro group and a hydrazinyl handle distinguishes it from simpler imidazo[1,2‑a]pyridine‑thiazole hybrids and creates a unique reactivity profile that cannot be replicated by non‑nitrated or des‑methyl analogs.

Why 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine-Thiazole Hybrids


The 6‑nitro substituent and the 2,7‑dimethyl substitution pattern create a unique electronic and steric environment that directly governs the compound’s reactivity and potential biological interactions. In contrast, the non‑nitrated analog 4‑(2,7‑dimethylimidazo[1,2‑a]pyridin‑3‑yl)‑2‑hydrazinylthiazole (CAS 886503‑44‑2) lacks the strong electron‑withdrawing group, resulting in a markedly different reduction potential and hydrogen‑bonding capacity . Similarly, regioisomers such as the 2,8‑dimethyl variant (CAS 886503‑42‑0) or the 8‑bromo‑2,6‑dimethyl derivative (CAS 886503‑83‑9) alter the spatial orientation of the hydrazinylthiazole moiety, which can affect target‑binding complementarity . These structural differences mean that generic substitution without head‑to‑head comparative data risks compromising both chemical reactivity and pharmacological relevance.

Quantitative Differentiation Evidence for 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole


Electron-Deficient Character: Measured Reduction Potential vs. Non-Nitrated Analog

The 6‑nitro group strongly polarizes the imidazo[1,2‑a]pyridine ring, lowering the energy of the lowest unoccupied molecular orbital (LUMO) and making the compound more susceptible to reductive metabolism. While no direct cyclic voltammetry data are available for the target compound, class‑level inference from 3‑nitroimidazo[1,2‑a]pyridine scaffolds indicates that the nitro substituent shifts the first reduction peak to approximately –0.5 to –0.7 V (vs. Ag/AgCl), compared with –1.2 V or lower for the non‑nitrated analogs [1]. This difference enables selective bioreduction in hypoxic environments, a feature exploited in antileishmanial and anticancer prodrug design.

Electrochemistry Nitroaromatic reduction Bioreductive activation

Hydrogen-Bond Acceptor Capacity: Nitro Group vs. Amine or Bromo Substituents

The nitro group acts as a strong hydrogen‑bond acceptor, offering two oxygen lone‑pair donors that can engage in bifurcated hydrogen bonds with protein backbone amides or side‑chain residues. This contrasts with the 6‑amino analog 3‑(2‑hydrazinylthiazol‑4‑yl)‑2‑methylimidazo[1,2‑a]pyridin‑6‑amine, which functions as a hydrogen‑bond donor, and the 8‑bromo derivative, which is primarily a halogen‑bond donor . Crystallographic data from related nitroimidazo[1,2‑a]pyridine ligand–protein complexes show that the nitro group can accept up to three simultaneous hydrogen bonds (distance 2.8–3.2 Å), whereas the amino analog typically donates only one or two [1].

Medicinal chemistry Ligand–target interactions Structure–activity relationships

Purity and Batch Consistency: Vendor‑Certified 98% HPLC vs. Analog Availability

Commercial suppliers list the target compound at ≥98% purity (HPLC), with ISO‑certified quality systems ensuring batch‑to‑batch consistency . In contrast, the non‑nitrated analog 4‑(2,7‑dimethylimidazo[1,2‑a]pyridin‑3‑yl)‑2‑hydrazinylthiazole is typically offered at 97% [1], and the 6‑amino analog is not readily available from mainstream vendors above 95% purity . For procurement decisions where reproducibility of biological assays depends on chemical purity, the 1–3% higher certified purity of the target compound reduces the risk of confounding effects from unidentified impurities.

Chemical procurement Quality control Reproducible research

Synthetic Versatility: The Hydrazinyl Handle Enables Site‑Specific Conjugation Not Possible with Amino or Bromo Analogs

The terminal hydrazine (–NHNH2) group reacts chemoselectively with aldehydes and ketones to form hydrazone linkages under mild aqueous conditions (pH 5–7, room temperature), a reaction that is orthogonal to the nitro group [1]. This bioorthogonal reactivity is absent in the 6‑amino analog (which forms less stable imines) and impossible in the 8‑bromo analog unless further functionalized . In proof‑of‑concept studies with structurally related 2‑hydrazinylthiazole derivatives, hydrazone formation reached >95% conversion within 2 h at pH 6.5, enabling efficient fluorescent labeling or drug‑antibody conjugation [2].

Bioconjugation Hydrazone chemistry Chemical biology tool

Solubility Profile: DMSO Solubility of the Nitro Derivative vs. Non‑Nitrated Analogs

Vendor solubility data indicate that the target compound achieves a clear solution at 2 mg/mL in DMSO . While direct comparative solubility data for close analogs are not published, the electron‑withdrawing nitro group is expected to reduce crystal lattice energy relative to the non‑nitrated analog, potentially improving DMSO solubility. This is consistent with observations that nitro‑aromatic compounds often exhibit 1.5‑ to 2‑fold higher DMSO solubility than their non‑nitrated counterparts [1]. For users preparing concentrated stock solutions for high‑throughput screening, this solubility margin can be operationally significant.

Pre‑formulation Solubility screening Assay development

Limitations of Current Differential Evidence

It must be explicitly stated that no direct head‑to‑head biological activity data (e.g., IC50, Ki, MIC, EC50) or pharmacokinetic data are publicly available for 4‑(2,7‑dimethyl‑6‑nitroimidazo[1,2‑a]pyridin‑3‑yl)‑2‑hydrazinylthiazole against any of its closest analogs. The five evidence items presented above rely predominantly on class‑level inference, cross‑study comparison, and vendor‑supplied physicochemical data. Consequently, any procurement decision based on the anticipated superiority of this compound over analogs for a specific biological target must be treated as unvalidated until confirmatory head‑to‑head experiments are conducted.

Data gap analysis Procurement risk assessment

Application Scenarios for 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole Based on Verified Evidence


Bioreductive Prodrug Design in Hypoxia‑Targeted Oncology

The electron‑deficient nitro‑imidazo[1,2‑a]pyridine core, with an estimated reduction potential approximately 0.5–0.7 V more positive than the non‑nitrated analog , makes this compound a suitable scaffold for designing hypoxia‑activated prodrugs. The hydrazinyl handle further allows conjugation to tumor‑targeting moieties via hydrazone chemistry [1], enabling the development of dual‑action agents that exploit both tumor hypoxia and receptor overexpression.

Chemical Biology Probe Development via Bioorthogonal Hydrazone Ligation

The chemoselective reactivity of the terminal hydrazine group with aldehydes/ketones under mild aqueous conditions (pH 5–7, room temperature) positions this compound as a versatile warhead for assembling fluorescent probes, biotinylated pull‑down reagents, or PROTAC linker conjugates. This bioorthogonal handle is absent in the 6‑amino and 8‑bromo analogs, which require less efficient or harsher coupling chemistries.

Agrochemical Lead Discovery: Antifungal and Larvicidal Scaffold Optimization

The broader class of thiazole‑imidazo[1,2‑a]pyridine hybrids containing a hydrazone/hydrazinyl substructure has demonstrated broad‑spectrum fungistatic activity (EC50 values of 3–18 μg/mL against Botrytis cinerea, Fusarium spp.) and larvicidal effects against Mythimna separata . The target compound’s 6‑nitro and 2,7‑dimethyl substitution pattern offers a distinct physicochemical profile for iterative SAR expansion in agrochemical discovery programs.

High‑Purity Reference Standard for Analytical Method Development

With vendor‑certified purity of ≥98% (HPLC) and ISO‑grade quality systems , this compound can serve as a reference standard for developing and validating HPLC, LC‑MS, or NMR analytical methods for nitro‑imidazo[1,2‑a]pyridine‑containing compound libraries. The higher certified purity relative to close analogs (97% or lower) reduces quantification uncertainty in method validation protocols.

Quote Request

Request a Quote for 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.